6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group and a pyrrolidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method includes the reaction of 5-chloromethyl-2,4-diaminopyrimidine with pyrrolidine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-[(pyrrolidin-1-yl)methyl]pyrimidin-2(1H)-one can undergo various chemical reactions, including:
- **Oxidation
Properties
CAS No. |
919524-56-4 |
---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
6-amino-5-(pyrrolidin-1-ylmethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C9H14N4O/c10-8-7(5-11-9(14)12-8)6-13-3-1-2-4-13/h5H,1-4,6H2,(H3,10,11,12,14) |
InChI Key |
LJCRRPXTLQEAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=C(NC(=O)N=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.